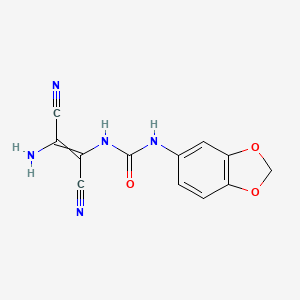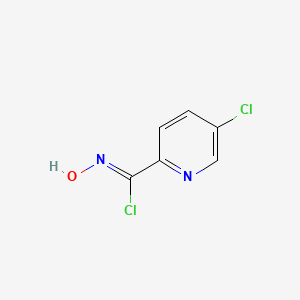
5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride
Overview
Description
5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . It is a derivative of oxolanone, featuring a methylamino group and two methyl groups attached to the oxolanone ring. This compound is typically found in a powdered form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride involves the reaction of 5,5-dimethyl-3-(methylamino)oxolan-2-one with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the oxolanone ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different functional groups replacing the methylamino group.
Scientific Research Applications
Chemistry: In chemistry, 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of oxolanone derivatives on biological systems. It is often used in experiments to understand its interaction with biological molecules and its potential therapeutic applications .
Medicine: In medicine, this compound is investigated for its potential use as a pharmaceutical agent. Its unique structure makes it a candidate for drug development, particularly in the field of neuropharmacology .
Industry: In industrial applications, this compound is used in the production of various chemical products. Its reactivity and stability make it suitable for use in the manufacture of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The methylamino group plays a crucial role in its binding to target molecules, influencing various biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential effects on neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
5,5-Dimethyl-3-(amino)oxolan-2-one: Similar structure but with an amino group instead of a methylamino group.
5,5-Dimethyl-3-(ethylamino)oxolan-2-one: Similar structure but with an ethylamino group instead of a methylamino group.
5,5-Dimethyl-3-(propylamino)oxolan-2-one: Similar structure but with a propylamino group instead of a methylamino group.
Uniqueness: 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group influences its reactivity and interaction with biological molecules, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5,5-dimethyl-3-(methylamino)oxolan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4-5(8-3)6(9)10-7;/h5,8H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVJTJXRGTYKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)NC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B1460082.png)
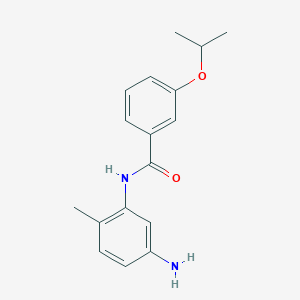
![methyl (4aS)-7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B1460084.png)
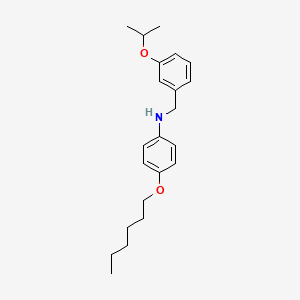
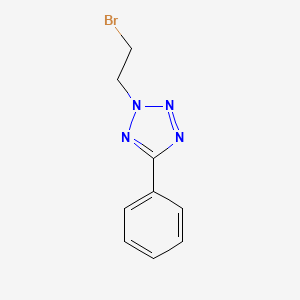
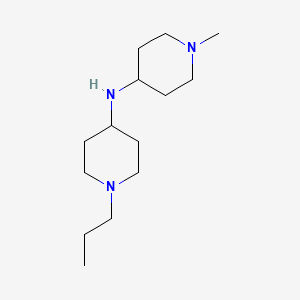

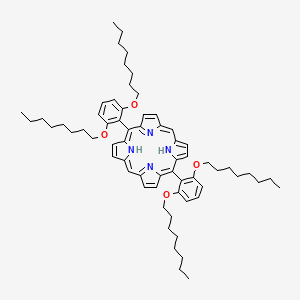


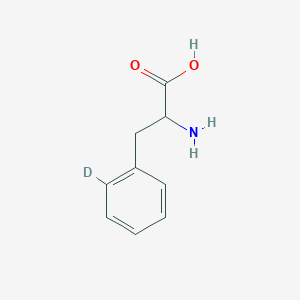
![2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1460097.png)
